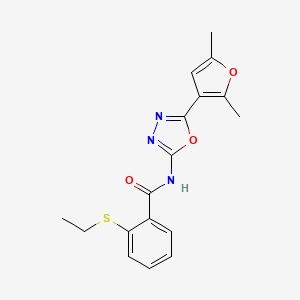

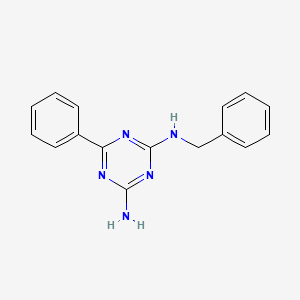

N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-2-(ethylthio)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-2-(ethylthio)benzamide often involves multi-step reactions that include the formation of 1,3,4-oxadiazol rings and the subsequent introduction of furan and benzamide functionalities. For example, a related compound with an oxadiazole structure was synthesized through a process involving spectral analysis and X-ray diffraction studies, demonstrating the complexity and precision required in synthesizing such compounds (Sharma et al., 2016).

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of 1,3,4-oxadiazol rings, which are crucial for their chemical properties and reactions. For instance, the crystal structure of a similar compound was stabilized by N–H···S, C–H···O, and N–H···O hydrogen bonds, along with π···π interactions between the rings, highlighting the importance of these interactions in defining the molecular structure and stability (Sharma et al., 2016).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, primarily due to the reactivity of the oxadiazole ring. The presence of substituents on the ring influences its reactivity. For example, the reaction between potassium ethoxide and 3-amino-4-benzoylfurazan leading to the formation of a 5-phenyl-1,2,4-oxadiazole-3-carboxamide illustrates the type of chemical transformations these compounds can undergo, providing insight into their chemical behavior (Viterbo et al., 1980).

Physical Properties Analysis

The physical properties, such as solubility, melting points, and crystal structure, are significantly influenced by the molecular structure. The crystal packing and hydrogen bonding play crucial roles in determining these properties, as seen in related compounds. For example, the crystal structure analysis of a similar compound revealed the importance of hydrogen bonding in the compound's stability and physical characteristics (Sharma et al., 2016).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are determined by the oxadiazole core and the nature of its substituents. These compounds exhibit a range of chemical behaviors, from participating in nucleophilic substitution reactions to displaying unique electrochemical properties. The synthesis and characterization of such compounds underline the diverse chemical properties that can be explored for scientific and technological applications (Ravinaik et al., 2021).

Wissenschaftliche Forschungsanwendungen

Crystallographic and Surface Analysis

Research by Karanth et al. (2019) on 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives provides insight into their crystal structures and intermolecular interactions, crucial for understanding the molecular arrangement and potential applications in material science. The use of Hirshfeld surfaces computational method to quantify intercontacts further enhances our understanding of molecular interactions within these compounds (Karanth et al., 2019).

Polymer Chemistry and Material Properties

Sava et al. (2003) synthesized new aromatic polyamides containing 1,3,4-oxadiazole units, demonstrating their good thermal stability and ability to form thin, flexible films. This research opens avenues for developing advanced materials with specific mechanical and thermal properties (Sava et al., 2003).

Eigenschaften

IUPAC Name |

N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-2-ethylsulfanylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3S/c1-4-24-14-8-6-5-7-12(14)15(21)18-17-20-19-16(23-17)13-9-10(2)22-11(13)3/h5-9H,4H2,1-3H3,(H,18,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZOCBUHMMHMKPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1C(=O)NC2=NN=C(O2)C3=C(OC(=C3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-2-(ethylthio)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2494827.png)

![Methyl 2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)butanoate](/img/structure/B2494829.png)

![3-cyclopropyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine](/img/structure/B2494832.png)

![[3-(2,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2494833.png)

![4-[2-[1-(4-Methoxyphenyl)sulfonylindol-3-yl]ethyl]-1,4-thiazinane 1,1-dioxide](/img/structure/B2494837.png)

![1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one](/img/structure/B2494842.png)

![2-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazol-3-yl)-4-ethyl-5-methoxyphenol](/img/structure/B2494846.png)

![3,3,3-Trifluoro-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]propane-1-sulfonamide](/img/structure/B2494847.png)

![N-[3-(diethylamino)propyl]-2-(1,2-dimethylindol-3-yl)-2-oxoacetamide](/img/structure/B2494849.png)